Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
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Overview
Description
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a versatile small molecule scaffold known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of a cyano group and a carboxylate ester makes it an interesting candidate for various chemical transformations and applications.
Mechanism of Action
Target of Action
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a complex organic compound. It’s worth noting that similar azabicyclo structures are central to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with similar azabicyclo structures have been used in the synthesis of tropane alkaloids , suggesting potential involvement in related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves a series of cycloaddition reactions. One common method is the photochemical cycloaddition of methyl 2-pyrone-5-carboxylate with methacrylonitrile, which yields a [4 + 2] cycloadduct. This reaction is carried out under UV light, and the product is isolated and purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate: Another bicyclic compound with a similar structure but different functional groups.
2-Azabicyclo[3.2.1]octane: A related nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is unique due to its combination of a cyano group and a carboxylate ester within a rigid bicyclic framework. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in various fields of research and industry.
Properties
IUPAC Name |
methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h2-3,7-9H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALJFBWEKYIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CC(C1C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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